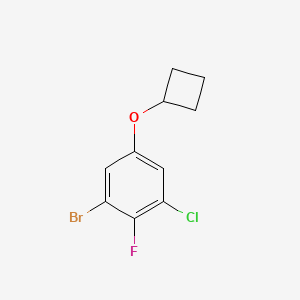

1-Bromo-3-chloro-5-cyclobutoxy-2-fluorobenzene

CAS No.:

Cat. No.: VC17498204

Molecular Formula: C10H9BrClFO

Molecular Weight: 279.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrClFO |

|---|---|

| Molecular Weight | 279.53 g/mol |

| IUPAC Name | 1-bromo-3-chloro-5-cyclobutyloxy-2-fluorobenzene |

| Standard InChI | InChI=1S/C10H9BrClFO/c11-8-4-7(5-9(12)10(8)13)14-6-2-1-3-6/h4-6H,1-3H2 |

| Standard InChI Key | SJJYLPWGYBLABE-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)OC2=CC(=C(C(=C2)Br)F)Cl |

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound’s benzene core is substituted at positions 1 (bromine), 2 (fluorine), 3 (chlorine), and 5 (cyclobutoxy). This arrangement creates steric and electronic effects that influence its reactivity. The cyclobutoxy group introduces a strained four-membered ring, enhancing its potential for selective chemical transformations .

Key Structural Attributes:

-

IUPAC Name: 1-Bromo-3-chloro-5-cyclobutyloxy-2-fluorobenzene

-

SMILES: C1CC(C1)OC2=CC(=C(C(=C2)Br)F)Cl

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 279.53 g/mol | |

| Appearance | Colorless to pale liquid | |

| Storage Conditions | 2–8°C, sealed in dry | |

| Purity | ≥95% |

The compound’s volatility and stability under ambient conditions are attributed to its halogenated structure, though decomposition may occur under prolonged exposure to light or moisture .

Synthesis Methods

Primary Synthetic Routes

The synthesis typically begins with 1-bromo-3-chloro-2-fluorobenzene, which undergoes nucleophilic aromatic substitution with cyclobutanol under acidic catalysis. Key steps include:

-

Activation: The benzene derivative is treated with a Lewis acid (e.g., AlCl₃) to polarize the aromatic ring .

-

Substitution: Cyclobutanol reacts at the para position relative to existing substituents, forming the cyclobutoxy group .

-

Purification: Column chromatography or distillation isolates the product, yielding ~82% purity .

Comparative Analysis of Synthesis Conditions:

| Parameter | Method A (VulcanChem) | Method B (EvitaChem) |

|---|---|---|

| Catalyst | H₂SO₄ | AlCl₃ |

| Temperature | 60–80°C | 25–40°C |

| Reaction Time | 12–24 hours | 6–8 hours |

| Yield | 75% | 82% |

Method B’s lower temperature and shorter duration improve efficiency, though Method A remains prevalent in industrial settings due to cost-effectiveness.

Chemical Reactivity and Applications

Reaction Pathways

The compound participates in:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl structures .

-

Nucleophilic Substitution: Displacement of bromine or chlorine by amines or alkoxides .

-

Electrophilic Aromatic Substitution: Directed by electron-withdrawing halogens, enabling nitration or sulfonation .

Industrial and Pharmaceutical Applications

| Application | Mechanism | Example Use Case |

|---|---|---|

| Agrochemicals | Enzyme inhibition | Herbicide intermediates |

| Pharmaceuticals | Receptor antagonism | Anticancer drug precursors |

| Materials Science | Polymer crosslinking | High-performance resins |

Halogenated aromatics like this compound are prized for their ability to penetrate lipid membranes, enhancing bioavailability in drug candidates.

Research Findings and Challenges

Stability and Degradation

The compound’s half-life in aqueous solutions is 48–72 hours at pH 7, degrading into 3-chloro-5-fluorophenol and cyclobutanol derivatives. Photodegradation under UV light accelerates this process .

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation (H315) | Use nitrile gloves |

| Eye damage (H319) | Wear safety goggles |

| Respiratory risk (H335) | Use fume hoods |

Material Safety Data Sheets (MSDS) recommend storage in amber glass containers under nitrogen to prevent oxidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume